molecular formula C18H26N2O3 B13209471 3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide CAS No. 1955564-26-7

3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B13209471
CAS No.: 1955564-26-7
M. Wt: 318.4 g/mol
InChI Key: SVYRYFAUQHVGAI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide involves multiple steps, including the formation of the pent-1-en-1-yl chain and the subsequent attachment of the benzamide group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), as well as reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It acts as an agonist at a novel cannabinoid receptor in the vasculature, leading to vasorelaxation. This effect is mediated through the release of nitric oxide and the activation of Ca2±sensitive K+ channels (KCa) and transient receptor potential vanilloid 1 (TRPV1) receptors .

Properties

CAS No.

1955564-26-7

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(E)-6-(dimethylamino)-6-oxohex-1-enyl]-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5+

InChI Key

SVYRYFAUQHVGAI-VMPITWQZSA-N

Isomeric SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)/C=C/CCCC(=O)N(C)C

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.